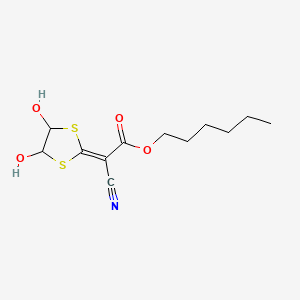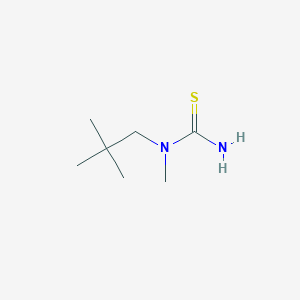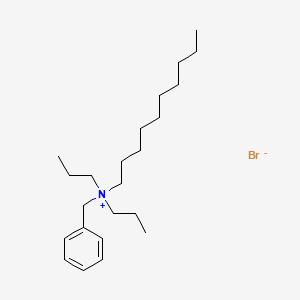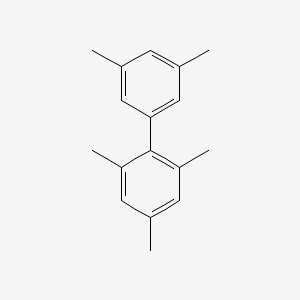
2,3',4,5',6-Pentamethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3’,4,5’,6-Pentamethyl-1,1’-biphenyl is an organic compound characterized by the presence of five methyl groups attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4,5’,6-Pentamethyl-1,1’-biphenyl typically involves the alkylation of biphenyl with methylating agents under controlled conditions. One common method includes the use of Friedel-Crafts alkylation, where biphenyl is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of 2,3’,4,5’,6-Pentamethyl-1,1’-biphenyl can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high selectivity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,3’,4,5’,6-Pentamethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated biphenyl derivatives.
Substitution: Electrophilic substitution reactions can occur, where the methyl groups can be replaced by other functional groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Halogenated or nitro-substituted biphenyls.
Aplicaciones Científicas De Investigación
2,3’,4,5’,6-Pentamethyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2,3’,4,5’,6-Pentamethyl-1,1’-biphenyl exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its potential anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes and signaling pathways.
Comparación Con Compuestos Similares
Pentamethylcyclopentadiene: A cyclic diene with five methyl groups, used as a ligand in organometallic chemistry.
Tetramethylbiphenyl: A biphenyl derivative with four methyl groups, used in similar applications as 2,3’,4,5’,6-Pentamethyl-1,1’-biphenyl.
Uniqueness: 2,3’,4,5’,6-Pentamethyl-1,1’-biphenyl is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89970-01-4 |
|---|---|
Fórmula molecular |
C17H20 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C17H20/c1-11-6-12(2)10-16(9-11)17-14(4)7-13(3)8-15(17)5/h6-10H,1-5H3 |
Clave InChI |
NRIVYAXEOSBNTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2=C(C=C(C=C2C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14392682.png)
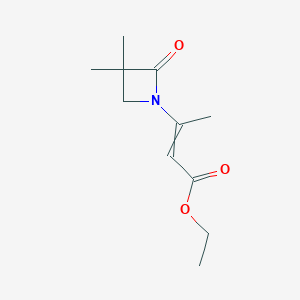
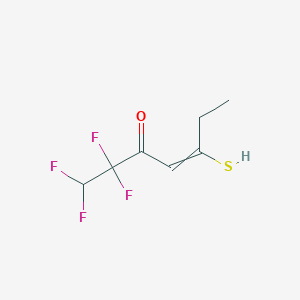
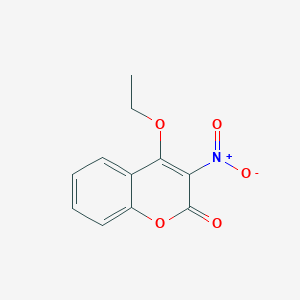
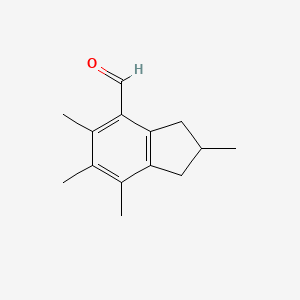
![Pyridine, 3-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14392727.png)
![N-{1-[3,5-Bis(benzyloxy)phenyl]ethylidene}hydroxylamine](/img/structure/B14392737.png)
![1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane](/img/structure/B14392739.png)

